(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide
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Description
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a useful research compound. Its molecular formula is C20H22N4O6S2 and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Evaluation
A study on a similar compound, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate, highlights the use of spectroscopic techniques like NMR, Mass, UV-Visible, Emission, FT-IR, and TD-DFT for analyzing electronic excitations and photoluminescent behavior. This provides insights into the molecular interactions and hydrogen bonding within similar compounds (Singh, Kumar, Rawat, & Srivastsva, 2013).
Antimicrobial and Anti-inflammatory Properties
Compounds like dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, derived from similar structures, exhibit significant antimicrobial, anti-inflammatory, and analgesic activities. This indicates potential medicinal applications for (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide in similar fields (Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013).
Synthesis of Thiophene-fused Azepino[5,4,3-cd]indoles
Interaction studies involving similar compounds have led to the synthesis of thiophene-fused Azepino[5,4,3-cd]indoles, showcasing the synthetic versatility of these molecules in creating complex structures with potential medicinal activities (Moosa, Safieh, & El-Abadelah, 2002).
Catalytic and DNA Binding Activities
Research on new Schiff base ligands similar to this compound demonstrates their catalytic, DNA binding, and antibacterial activities. These findings suggest potential applications in biochemistry and molecular biology (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).
Spectroscopic Characterization and Biological Screening
Similar Schiff base hydrazones have been synthesized and characterized, providing insights into their antimicrobial activities and potential as antioxidants. These properties are crucial for developing new therapeutic agents (Yadav, Sharma, & Devi, 2021).
PKB Inhibitors Optimization
Studies on azepane derivatives related to this compound have led to the development of protein kinase B inhibitors, highlighting the compound's relevance in drug discovery and medicinal chemistry (Breitenlechner et al., 2004).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S2/c25-18(11-7-16-8-12-19(31-16)24(27)28)21-22-20(26)15-5-9-17(10-6-15)32(29,30)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQQXVOJAVTLHN-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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